molecular formula C14H12O4 B134823 4'-Hydroxydehydrokawain CAS No. 39986-86-2

4'-Hydroxydehydrokawain

Cat. No. B134823
CAS RN: 39986-86-2
M. Wt: 244.24 g/mol
InChI Key: VWYHYOYHRIWSJU-QPJJXVBHSA-N
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Description

4’-Hydroxydehydrokawain is a chemical compound with the molecular formula C14H12O4. It contains a total of 31 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic hydroxyl, and 1 aliphatic ether .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxydehydrokawain includes 31 bonds in total. There are 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic hydroxyl, and 1 aliphatic ether . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4’-Hydroxydehydrokawain can be determined by various methods. These properties include color, density, hardness, melting and boiling points, and solubility . Unfortunately, specific details about the physical and chemical properties of 4’-Hydroxydehydrokawain were not found in the search results.

Scientific Research Applications

Lipid Peroxidation and Oxidative Stress

4'-Hydroxydehydrokawain, as a derivative of 4-hydroxynonenal (HNE), plays a significant role in the study of lipid peroxidation and oxidative stress. HNE, a product of membrane lipid oxidation, is extensively researched for its involvement in various human diseases, often related to inflammatory reactions. It's known to affect cell proliferation, growth, necrotic or apoptotic cell death, and can modulate major pathways of cell signaling and gene expression (Poli, Schaur, Siems, & Leonarduzzi, 2008).

Role in Pathophysiological Processes

4-Hydroxynonenal, and by extension its derivatives, are considered important in understanding various pathophysiological conditions. Its ability to modulate signaling molecules, along with its presence in different cells and tissues, makes it a candidate for studying the pathogenesis of major chronic diseases (Žarković, 2003).

Atherosclerosis Research

Research indicates that 4-hydroxynonenal plays a significant role in the development of atherosclerosis. It activates macrophage and smooth muscle cells, two key types in chronic inflammatory processes, and is involved in the up-regulation of monocyte chemotactic protein 1 (MCP-1) and transforming growth factor beta1 (TGFbeta1), which are crucial in the progression of atherosclerotic processes (Leonarduzzi, Chiarpotto, Biasi, & Poli, 2005).

Nucleoside and Oligonucleotide Research

The compound's structure is also relevant in the synthesis of nucleoside derivatives, which have potential applications as antiviral or anticancer agents. Its involvement in the chemical synthesis of 4'-hydroxymethyl- or nucleobase-transposed nucleosides and nucleotides underscores its importance in medicinal chemistry (Toti, Renders, Groaz, Herdewijn, & van Calenbergh, 2015).

Implications in Heart Disease

4-Hydroxynonenal's metabolic pathways and effects are critical in understanding its role in heart diseases. It impacts cardiovascular diseases through mechanisms like depressing contractile function, enhancing ROS formation, and modulating cell signaling pathways. This makes it a potential target for therapeutic strategies against cardiovascular diseases (Mali & Palaniyandi, 2014).

properties

IUPAC Name

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHYOYHRIWSJU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193038
Record name 4'-Hydroxydehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(e)-2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one

CAS RN

39986-86-2
Record name 4'-Hydroxydehydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxydehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SK Talapatra, MK Pal, AK Mallik… - Journal of natural …, 1983 - ACS Publications
A new ester amide designated (—)-anabellamide was isolated along with 4'-hydroxydehydrokawain (2) and/3-sitosterol-/SD-glucoside from the whole plant of Anaphalis subumbellata.(…
Number of citations: 15 pubs.acs.org
B Talapatra, T SK - 1976 - pascal-francis.inist.fr
4'-HYDROXYDEHYDROKAWAIN, A NEW KAWA PYRONE FROM ANAPHALIS ADNATA DC. … 4'-HYDROXYDEHYDROKAWAIN, A NEW KAWA PYRONE FROM ANAPHALIS ADNATA DC. …
Number of citations: 13 pascal-francis.inist.fr
S Talapatra, M Pal, A Mallik… - Journal of Natural …, 1984 - ACS Publications
… A New Phenylalanine Derived Ester Amide from Anaphalis subumbellata: Occurrence of 4'-Hydroxydehydrokawain,”_/. Nat. Prod., 46, 140 (1983): It has been brought to the editor’s …
Number of citations: 0 pubs.acs.org
Y Hua, HQ Wang - Journal of the Chinese Chemical Society, 2004 - Wiley Online Library
Twenty components (including a new flavanone) were isolated and identified from the whole plant of Anaphalis sinica Hance. Their structures were determined on the basis of spectral …
Number of citations: 23 onlinelibrary.wiley.com
LM BAI - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from Gnaphalium affine and their anti-oxidative activities. Methods: Chemical constituents were isolated by column chromatography and …
Number of citations: 3 pesquisa.bvsalud.org
Q Chun-feng, HAN Quan-bin… - … Product Research & …, 2008 - search.ebscohost.com
… Abstract : Eight antiplatelet compoimds, alpinetin, cardamonin, 4', 7-dihydroxy-5-methoxyflavanone, heiichiysetin ,5,6dehydrokawain,4'-hydroxydehydrokawain, 1,7-bis (4-hydroxyphenyl…
Number of citations: 5 search.ebscohost.com
H Dong, SX Chen, HX Xu, S Kadota… - Journal of Natural …, 1998 - ACS Publications
… 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3,6-heptatrien-5-one (2), 7 4‘-hydroxydehydrokawain (3), 8 5,6-dehydrokawain (4), 9 4‘,7-dihydroxy-5-methoxyflavanone (5), 10 cardamomin (6), …
Number of citations: 105 pubs.acs.org
MG Carvalho, MAR Cardozo… - Anais da Academia …, 2010 - SciELO Brasil
… A new phenylalanine derivative ester amide from Anaphlis subumbellata occurrence of 4'-hydroxydehydrokawain. J Nat Prod 46: 140-143. …
Number of citations: 29 www.scielo.br
S Hongthong, C Kuhakarn, T Jaipetch, S Prabpai… - Fitoterapia, 2015 - Elsevier
Six new naturally occurring polyoxygenated cyclohexene derivatives together with eight related known derivatives, two known alkaloids, and two known flavonoid derivatives were …
Number of citations: 28 www.sciencedirect.com
JW Nam, EK Seo - Natural Product Communications, 2012 - journals.sagepub.com
Alpinia katsumadai Hayata (Zingiberaceae) has been used as an anti-emetic medicine and to treat gastric disorders in Oriental Medicine. Previous phytochemical investigations of this …
Number of citations: 17 journals.sagepub.com

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